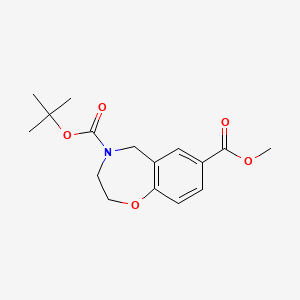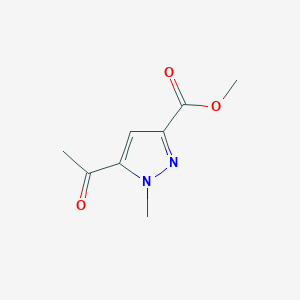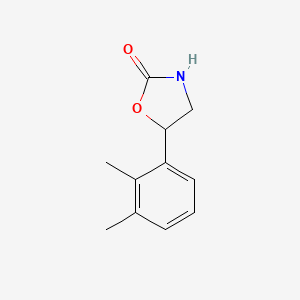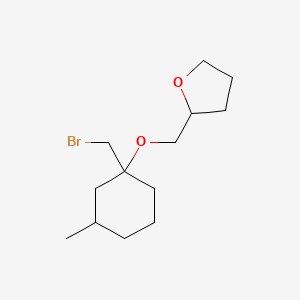
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazepine ring system, which is a seven-membered ring containing both nitrogen and oxygen atoms, along with tert-butyl and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable amine with a diester can lead to the formation of the benzoxazepine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) may be employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzoxazepine compounds.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological targets. It may serve as a probe for studying enzyme activity or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its benzoxazepine core is a common motif in pharmacologically active compounds.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the dicarboxylate groups, which may affect its reactivity and biological activity.
7-Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate: Lacks the tert-butyl group, which can influence its steric properties and interactions with targets.
4-Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate: Lacks the methyl group, which may alter its electronic properties and reactivity.
Uniqueness
The presence of both tert-butyl and methyl groups, along with the dicarboxylate functionality, makes 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
4-O-tert-butyl 7-O-methyl 3,5-dihydro-2H-1,4-benzoxazepine-4,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-8-21-13-6-5-11(14(18)20-4)9-12(13)10-17/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOZOQTBOWGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)


